N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Description
N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O4S and its molecular weight is 489.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds with complex heterocyclic structures, similar to the one described, are often synthesized for their potential biological activities. For example, the formation of oxygen-bridged heterocycles in the Hantzsch synthesis involves the condensation of compounds with structures that bear resemblance to the one you're inquiring about, highlighting the chemical reactivity and potential for generating bioactive molecules (J. Svetlik, F. Tureček, V. Hanuš, 1988).
Antimicrobial Agents
The synthesis and evaluation of novel compounds for antimicrobial activity is a significant area of research. For instance, the development of new thiazolidin-4-one derivatives as antimicrobial agents involves the creation of compounds that may share structural features with the compound , indicating the potential application of such compounds in developing new antimicrobial treatments (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Anticancer Research
The search for new anticancer agents often involves the synthesis of complex molecules with unique structures. The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives present an example of how compounds with intricate structures are being explored for their potential anticancer properties, suggesting a similar avenue of research could be applicable for the compound of interest (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Herbicide Analysis
The analysis and detection of herbicides and their degradates in natural water also involve the study of complex organic molecules. For example, the detection of dimethenamid and flufenacet along with their sulfonic and oxanilic acid degradates in natural water showcases the environmental impact and behavior of such compounds, hinting at the environmental research applications related to the compound (L. Zimmerman, R. Schneider, E. Thurman, 2002).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O4S/c1-33-19-12-6-16(7-13-19)14-30-25(32)24-23(20-4-2-3-5-21(20)34-24)29-26(30)35-15-22(31)28-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBBXGHVCXBLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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